5alpha-Ergost-8(14)-ene 5alpha-Ergost-8(14)-ene
Brand Name: Vulcanchem
CAS No.: 6673-69-4
VCID: VC3960654
InChI: InChI=1S/C28H48/c1-19(2)20(3)10-11-21(4)24-14-15-25-23-13-12-22-9-7-8-17-27(22,5)26(23)16-18-28(24,25)6/h19-22,24,26H,7-18H2,1-6H3/t20-,21+,22+,24+,26-,27-,28+/m0/s1
SMILES: CC(C)C(C)CCC(C)C1CCC2=C3CCC4CCCCC4(C3CCC12C)C
Molecular Formula: C28H48
Molecular Weight: 384.7 g/mol

5alpha-Ergost-8(14)-ene

CAS No.: 6673-69-4

Cat. No.: VC3960654

Molecular Formula: C28H48

Molecular Weight: 384.7 g/mol

* For research use only. Not for human or veterinary use.

5alpha-Ergost-8(14)-ene - 6673-69-4

Specification

CAS No. 6673-69-4
Molecular Formula C28H48
Molecular Weight 384.7 g/mol
IUPAC Name (5R,9R,10S,13R,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
Standard InChI InChI=1S/C28H48/c1-19(2)20(3)10-11-21(4)24-14-15-25-23-13-12-22-9-7-8-17-27(22,5)26(23)16-18-28(24,25)6/h19-22,24,26H,7-18H2,1-6H3/t20-,21+,22+,24+,26-,27-,28+/m0/s1
Standard InChI Key JEEPHKGUAQDHOE-BIFNGEDZSA-N
Isomeric SMILES C[C@H](CC[C@H](C)C(C)C)[C@H]1CCC2=C3CC[C@H]4CCCC[C@@]4([C@H]3CC[C@]12C)C
SMILES CC(C)C(C)CCC(C)C1CCC2=C3CCC4CCCCC4(C3CCC12C)C
Canonical SMILES CC(C)C(C)CCC(C)C1CCC2=C3CCC4CCCCC4(C3CCC12C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 28-carbon ergostane skeleton with a trans-fused tetracyclic ring system (Figure 1). Key structural elements include:

  • Stereochemistry: 5α-hydrogen configuration (A/B ring junction)

  • Double bond position: Δ⁸(¹⁴) unsaturation in ring B

  • Side chain: 24-methyl group in the (24S) configuration

Table 1: Comparative Structural Features of 5α-Ergost-8(14)-ene and Related Compounds

Property5α-Ergost-8(14)-ene5α-Ergost-8(14)-en-3β-olErgost-5,8(14)-dien-3-ol
Molecular FormulaC₂₈H₄₈C₂₈H₄₈OC₂₈H₄₆O
Molecular Weight (g/mol)384.7400.7398.7
Functional GroupsAlkeneAlkene, 3β-hydroxylDiene, 3β-hydroxyl
PubChem CID22212677PHY000097322213470

Data sources:

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies reveal distinct spectral patterns:

  • ¹³C NMR: Characteristic signals at δ 124.5 (C-8) and δ 135.2 (C-14) confirm Δ⁸(¹⁴) unsaturation

  • Mass Spectrometry: Base peak at m/z 255 corresponding to the sterol nucleus after side-chain cleavage

Biosynthetic Pathways and Metabolic Role

Ergosterol Biosynthesis Intermediate

5α-Ergost-8(14)-ene serves as a key intermediate in the proposed demethylation pathway for ergosterol production in fungi and plants :

  • 14α-Demethylation: Conversion of lanosterol analogs via 8,14-diene intermediates

  • Isomerization: Redox-mediated rearrangement of Δ⁸(¹⁴) to Δ⁷ bonds

  • Reduction: Final hydrogenation to produce ergosta-type sterols

Figure 2: Proposed Biosynthetic Pathway

Lanosterol5α-Ergost-8(14)-eneErgosta-7,22-dienolErgosterol\text{Lanosterol} \rightarrow \text{5α-Ergost-8(14)-ene} \rightarrow \text{Ergosta-7,22-dienol} \rightarrow \text{Ergosterol}

Hepatic Cholesterol Regulation

In human Hep G2 cells, 15-keto derivatives of 5α-Ergost-8(14)-ene demonstrate significant biological activity:

  • HMG-CoA Reductase Inhibition: 320% increase in CYP3A4 mRNA levels with (22R,23R)-22,23-oxido derivative

  • Dose-Dependent Effects: 50% reduction in cholesterol biosynthesis at 10 μM concentration over 48h

CompoundHMG-CoA ReductaseCYP3A4CYP27A1
5α-Cholest-8(14)-en-15-one+15%No change-20%
22,23-Oxido-5α-Ergostane-40%+320% +15%

Key: (+) upregulation, (-) downregulation relative to control

Conformational Dynamics

Molecular modeling shows:

  • Side-Chain Flexibility: 22,23-epoxy derivatives adopt rigid conformations enhancing CYP3A4 induction

  • Membrane Interactions: Flat tetracyclic nucleus facilitates intercalation into lipid bilayers

Natural Occurrence and Ecological Significance

Plant Sources

  • Dioscorea batatas: Tubers contain 0.02-0.05% dry weight 5α-Ergost-8(14)-ene derivatives

  • Chlorella sorokiniana: Marine algae produce related ergostane compounds under high-salinity stress

Fungal Production

  • Aspergillus niger: Produces 5α-Ergost-8(14)-ene as a shunt metabolite during ergosterol overproduction

Research Advancements and Future Directions

Synthetic Modifications

Recent chemical derivatization efforts have yielded compounds with enhanced bioactivity:

  • Epoxidation: 22,23-Epoxy derivatives show 5-fold greater CYP3A4 induction vs parent compound

  • Hydroxylation: 3β-OH analogs demonstrate improved aqueous solubility (LogP reduction from 7.7 to 5.2)

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